molecular formula C19H20BrNO5S B6106910 (4-Methoxyphenyl) 4-bromo-3-piperidin-1-ylsulfonylbenzoate

(4-Methoxyphenyl) 4-bromo-3-piperidin-1-ylsulfonylbenzoate

Cat. No.: B6106910
M. Wt: 454.3 g/mol
InChI Key: SFKVFTDUQIGMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxyphenyl) 4-bromo-3-piperidin-1-ylsulfonylbenzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of (4-Methoxyphenyl) 4-bromo-3-piperidin-1-ylsulfonylbenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the piperidine ring: This can be achieved through a Mannich reaction, where a secondary amine (piperidine) reacts with formaldehyde and a ketone or aldehyde.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base like pyridine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with the (4-methoxyphenyl) group.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

(4-Methoxyphenyl) 4-bromo-3-piperidin-1-ylsulfonylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, which may reduce the bromine or sulfonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like amines or thiols replace the bromine atom.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium azide or thiourea in polar aprotic solvents.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Scientific Research Applications

(4-Methoxyphenyl) 4-bromo-3-piperidin-1-ylsulfonylbenzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural complexity.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl) 4-bromo-3-piperidin-1-ylsulfonylbenzoate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The piperidine ring and sulfonyl group could play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar compounds include:

    (4-Methoxyphenyl)piperazine derivatives: These compounds also feature the (4-methoxyphenyl) group and a piperazine ring, and are known for their biological activity.

    4-Bromophenyl derivatives: Compounds with the 4-bromophenyl group are often used in organic synthesis and medicinal chemistry.

    Sulfonylbenzoate derivatives: These compounds are known for their use in various chemical reactions and as intermediates in the synthesis of more complex molecules.

The uniqueness of (4-Methoxyphenyl) 4-bromo-3-piperidin-1-ylsulfonylbenzoate lies in its combination of these functional groups, which can confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

(4-methoxyphenyl) 4-bromo-3-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO5S/c1-25-15-6-8-16(9-7-15)26-19(22)14-5-10-17(20)18(13-14)27(23,24)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKVFTDUQIGMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.